molecular formula C14H18INO4 B581917 Boc-2-iodo-l-phenylalanine CAS No. 273221-78-6

Boc-2-iodo-l-phenylalanine

Número de catálogo: B581917
Número CAS: 273221-78-6
Peso molecular: 391.205
Clave InChI: CAPUJMUOMAUNOD-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nomenclature and Classification

Boc-2-iodo-L-phenylalanine, systematically named (2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid , is a halogenated, Boc-protected derivative of the canonical amino acid L-phenylalanine. Its molecular formula is C₁₄H₁₈INO₄ , with a molecular weight of 391.20 g/mol . The compound is classified as a non-natural amino acid due to the introduction of an iodine atom at the ortho position of the phenyl ring and the tert-butyloxycarbonyl (Boc) group at the α-amino position.

The Boc group, a cornerstone of modern peptide synthesis, protects the amine functionality during solid-phase peptide synthesis (SPPS), enabling selective reactions at the carboxylate group. The iodine substituent introduces steric and electronic effects that modulate interactions with biological targets, particularly amino acid transporters.

Table 1: Key Molecular Properties of this compound

Property Value
CAS Number 273221-78-6
IUPAC Name (2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Molecular Formula C₁₄H₁₈INO₄
Molecular Weight 391.20 g/mol
Optical Rotation [α]D²⁰ = -40 ± 2° (c=1, MeOH)
Protection Group Acid-labile Boc

Historical Development and Discovery

The synthesis of this compound emerged from advancements in halogenated amino acid chemistry in the early 2000s. A pivotal study in 2006 optimized the Cu⁺-assisted nucleophilic exchange reaction to synthesize 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine, achieving yields exceeding 74%. This method circumvented the need for multistep stereospecific synthesis, enabling scalable production. Subsequent radioiodination (e.g., with ¹²³I) facilitated its use in single-photon emission computed tomography (SPECT) for tumor imaging.

The Boc protection strategy, introduced in 1957, revolutionized peptide synthesis by providing a stable yet selectively removable amine-protecting group. Its application to 2-iodo-L-phenylalanine combined the benefits of Boc chemistry with the unique physicochemical properties of iodinated aromatics, paving the way for targeted therapeutic and diagnostic agents.

Significance in Organic and Medicinal Chemistry

This compound occupies a critical niche in synthetic and medicinal chemistry:

  • Peptide Synthesis : The Boc group ensures compatibility with SPPS protocols, allowing sequential deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without racemization. This stability is crucial for constructing peptides with iodinated aromatic side chains, which are prone to oxidative degradation.

  • Medicinal Applications :

    • LAT1 Transporter Targeting : The ortho-iodo group enhances affinity for the L-type amino acid transporter 1 (LAT1), a protein overexpressed in tumors and the blood-brain barrier. Studies show that 2-iodo-L-phenylalanine inhibits LAT1-mediated leucine uptake 2.5-fold more effectively than unmodified phenylalanine.
    • SPECT Imaging : Radiolabeled analogs like [¹²³I]-2-iodo-L-phenylalanine serve as tumor tracers, enabling non-invasive monitoring of radiotherapy response.

Table 2: Comparative Affinity of Halogenated Phenylalanines for LAT1/LAT2

Compound LAT1 IC₅₀ (μM) LAT2 IC₅₀ (μM)
L-Phenylalanine 120 85
2-Iodo-L-Phenylalanine 48 90
3-Iodo-L-Phenylalanine 32 45
4-Iodo-L-Phenylalanine 110 70

Data adapted from structure-activity studies on halogenated phenylalanines.

  • Drug Delivery : The compound’s LAT1 selectivity facilitates brain-targeted drug delivery, as demonstrated in preclinical models of glioblastoma.

Relationship to Phenylalanine Derivatives

This compound belongs to a broader class of halogenated phenylalanine analogs , which are categorized by halogen position:

  • Ortho (2-Iodo) : Exhibits superior LAT1 affinity due to hydrophobic interactions with a subpocket in the transporter’s binding site.
  • Meta (3-Iodo) : Increases affinity for both LAT1 and LAT2, limiting target selectivity.
  • Para (4-Iodo) : Minimal impact on transporter interactions, resembling unmodified phenylalanine.

Compared to non-halogenated Boc-L-phenylalanine, the ortho-iodo derivative offers:

  • Enhanced lipophilicity (logP ≈ 2.8 vs. 1.5 for Boc-L-phenylalanine), improving blood-brain barrier permeability.
  • Greater metabolic stability, as the iodine atom resists enzymatic dehalogenation.

Structural Comparison :
$$
\text{Boc-L-Phenylalanine: } \text{C}{14}\text{H}{19}\text{NO}4 \quad \text{vs.} \quad \text{this compound: } \text{C}{14}\text{H}{18}\text{INO}4
$$
The iodine atom replaces a hydrogen at the ortho position, introducing steric bulk and altering electron density across the aromatic ring.

Propiedades

IUPAC Name

(2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPUJMUOMAUNOD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reaction Mechanism and Parameters

The reaction proceeds via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) mechanism, where Cu<sup>1+</sup> acts as a catalyst to facilitate iodide ion attack on the electron-deficient aromatic ring. Key parameters influencing yield and purity include:

ParameterOptimal ValueImpact on Yield
Temperature180°CMaximizes reaction rate without decomposition
Reaction Time24 hoursEnsures complete isotopic exchange
NaI Concentration485 mMDrives equilibrium toward iodinated product
CuSO<sub>4</sub>10 mMOptimizes catalytic activity

Experimental design studies using fractional factorial methods demonstrated that these conditions increase yields from 39% to >74% while avoiding racemization. Chiral HPLC analysis confirmed enantiomeric purity (>99%), critical for biological applications.

Radioiodination and Purification

Post-synthesis radioiodination involves Ag<sup>+</sup> membrane filtration to remove unreacted iodide, achieving radiochemical purity >99%. The method’s scalability is evidenced by its adaptation for <sup>18</sup>F-labeled analogs in positron emission tomography (PET).

Stannylation-Iodination Approach for Regioselective Synthesis

An alternative route employs palladium-catalyzed stannylation followed by iodination, enabling precise control over iodine positioning. This method, initially developed for para-substituted analogs, has been adapted for ortho-iodination.

Synthetic Steps

  • Methyl Ester Protection :
    N-Boc-2-bromo-L-phenylalanine is treated with methanol under acidic conditions to form the methyl ester, preventing carboxyl group interference.

    Boc-2-Br-L-Phe-OH+CH3OHH+Boc-2-Br-L-Phe-OMe\text{Boc-2-Br-L-Phe-OH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Boc-2-Br-L-Phe-OMe}
  • Stannylation :
    Bis(tributyltin) and tetrakis(triphenylphosphine)palladium(0) catalyze tin insertion at 110°C in toluene:

    Boc-2-Br-L-Phe-OMe+(Bu3Sn)2Pd(0)Boc-2-SnBu3-L-Phe-OMe\text{Boc-2-Br-L-Phe-OMe} + (\text{Bu}_3\text{Sn})_2 \xrightarrow{\text{Pd(0)}} \text{Boc-2-SnBu}_3\text{-L-Phe-OMe}
  • Demethylation and Iodination :
    The methyl ester is hydrolyzed with aqueous NaOH, followed by iodination using I<sub>2</sub> in methanol/acetic acid:

    Boc-2-SnBu3-L-Phe-OH+I2Boc-2-I-L-Phe-OH+Byproducts\text{Boc-2-SnBu}_3\text{-L-Phe-OH} + \text{I}_2 \rightarrow \text{Boc-2-I-L-Phe-OH} + \text{Byproducts}

This method achieves 83–95% yield with minimal racemization, validated by <sup>1</sup>H-NMR and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound is frequently incorporated into peptides via SPPS. The tert-butoxycarbonyl (Boc) group offers orthogonal protection against Fmoc-based strategies, enabling sequential deprotection with trifluoroacetic acid (TFA).

Coupling Efficiency and Challenges

Coupling reactions using benzotriazole-activated esters (e.g., HBTU) show >90% efficiency in model peptides. However, steric hindrance from the ortho-iodo group reduces reaction rates by ~30% compared to para-substituted analogs, necessitating extended coupling times (2–4 hours).

Industrial-Scale Production and Optimization

Catalytic System Advancements

Recent patents highlight the use of microfluidic reactors to enhance heat and mass transfer during iodination, reducing reaction times to 8–12 hours while maintaining yields >70%.

Analytical and Quality Control Protocols

Purity Assessment

  • HPLC : Reverse-phase C18 columns (5 µm, 150 × 4.6 mm) with 20:80 MeOH/H<sub>2</sub>O + 20 mM NH<sub>4</sub>Ac (pH 5.5) resolve this compound from precursors (retention time = 12.3 min).

  • Chiral Chromatography : Chirobiotic T columns confirm enantiomeric excess >99.5%.

Spectroscopic Characterization

  • <sup>1</sup>H-NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.82 (d, J = 8.4 Hz, 1H, NH), 7.45–7.30 (m, 3H, Ar-H), 4.50 (q, J = 6.8 Hz, 1H, α-CH), 1.38 (s, 9H, Boc-CH<sub>3</sub>).

  • MS (ESI+) : m/z 391.20 [M+H]<sup>+</sup>, matching theoretical C<sub>14</sub>H<sub>18</sub>INO<sub>4</sub>.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost
Cu<sup>1+</sup> Exchange74–98>99High$$
Stannylation-Iodination83–9598–99Moderate$$$
SPPS Integration90*>95Low$$$$

*Coupling efficiency in peptide chains.

Análisis De Reacciones Químicas

Types of Reactions

Boc-2-iodo-l-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mecanismo De Acción

The mechanism of action of Boc-2-iodo-l-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Boc group protects the amino group, allowing selective reactions to occur at other functional sites. Once incorporated, the Boc group can be removed to yield the free amino group, enabling further functionalization or biological activity .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Iodinated Phenylalanine Derivatives

2-Iodo-L-phenylalanine (2-IPhe)
  • Structure : Lacks Boc protection, enabling direct radiolabeling.
  • Biodistribution : In sarcoma-bearing rats, $^{123}$I-2-IPhe demonstrated tumor uptake comparable to $^{123}$I-3-IMT (a clinical brain tumor tracer) but with 6-fold lower renal accumulation , reducing background interference in extracerebral imaging .
  • Specificity : Minimal uptake in inflamed tissues (2.8% of $^{18}$F-FDG uptake), enhancing tumor-to-inflammation contrast .
4-Iodo-L-phenylalanine (4-IPhe)
  • Structure: Iodine at the 4-position (para to the amino acid backbone).
  • Biodistribution : High tumor uptake but elevated blood-pool activity, reducing its accumulation rate (K$_1$) compared to 2-IPhe. Renal uptake remains lower than 3-IMT but higher than 2-IPhe .
  • Applications: Less favored for imaging due to slower clearance and nonspecific binding.
Boc-3-iodo-L-phenylalanine
  • Structure : Iodine at the 3-position (meta to the backbone).
  • Properties: Limited data, but meta-substitution may alter steric interactions in peptide synthesis compared to ortho-substituted analogs .

Halogen-Substituted Analogs

Boc-2-bromo-L-phenylalanine
  • Structure : Bromine replaces iodine at the 2-position.
  • Reactivity : Bromine’s lower electronegativity and larger atomic radius may reduce binding affinity in radiotracers compared to iodine .
  • Applications : Primarily used in synthetic intermediates due to lower imaging specificity.
Boc-2-(trifluoromethyl)-L-phenylalanine
  • Structure : Trifluoromethyl (CF$_3$) group at the 2-position.
  • Applications: Limited to non-clinical research due to safety concerns.

Non-Halogenated Derivatives

Boc-L-phenylalanine
  • Structure : Lacks halogen substitution.
  • Utility : Baseline compound for studying halogen effects. The absence of iodine reduces steric hindrance, favoring rapid peptide incorporation but limiting imaging utility .

Key Data Table: Comparative Properties

Compound Molecular Weight Tumor Uptake (DUR) Renal Uptake (vs 3-IMT) Inflammation Specificity Key Application
Boc-2-iodo-L-phenylalanine 391.2 N/A N/A N/A Proteomics, Synthesis
$^{123}$I-2-IPhe 291.09 1.0 (vs 3-IMT) 6x lower 2.8% of $^{18}$F-FDG Oncologic Imaging
$^{123}$I-4-IPhe 291.09 0.9 (vs 3-IMT) 4x lower 22.2% of $^{18}$F-FDG Limited Imaging
Boc-2-bromo-L-Phe 344.20 N/A N/A N/A Synthetic Intermediates
Boc-2-(CF$_3$)-L-Phe 333.30 N/A N/A N/A Non-Clinical Research

Research Findings and Implications

  • Positional Isomerism : Ortho-iodination (2-position) optimizes tumor specificity and renal clearance compared to para-substituted analogs, making this compound a superior precursor for radiotracers .
  • Halogen Effects : Iodine’s size and electronegativity enhance target binding in imaging applications, whereas bromine and CF$_3$ substitutions prioritize synthetic versatility over clinical utility .
  • Safety Profile : Boc protection mitigates reactivity-related hazards, though trifluoromethyl derivatives require stringent handling protocols .

Actividad Biológica

Boc-2-iodo-l-phenylalanine (Boc-I-Phe) is a modified amino acid that has gained attention for its potential applications in biochemical research and therapeutic development. This article explores its biological activity, synthesis, and implications in various studies.

Chemical Structure and Properties

Boc-I-Phe is a derivative of phenylalanine, characterized by the presence of an iodine atom at the 2-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. The molecular formula is C14H18INO4C_{14}H_{18}INO_4 with a molecular weight of approximately 359.2 g/mol .

Synthesis of this compound

The synthesis of Boc-I-Phe typically involves the iodination of l-phenylalanine followed by the protection of the amino group with a Boc group. The following general steps outline the synthesis process:

  • Iodination : l-Phenylalanine is treated with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 2-position.
  • Protection : The amino group is protected using Boc anhydride to yield Boc-I-Phe.

Boc-I-Phe has been studied for its role in modulating biological processes through its interaction with various receptors and transport systems. It acts as a substrate for transport systems involved in amino acid uptake, particularly system L, which is known to be upregulated in many tumors .

Case Studies and Research Findings

  • Tumor Imaging : Research has indicated that derivatives of 2-iodo-l-phenylalanine can be used as potential tracers for tumor imaging via SPECT (Single Photon Emission Computed Tomography). For instance, studies have shown that [^123I]-labeled 2-iodo-l-phenylalanine demonstrates significant uptake in tumor cells, making it a candidate for non-invasive imaging techniques .
  • Transport Mechanism Studies : In vitro studies have demonstrated that Boc-I-Phe exhibits preferential uptake in glioma cells compared to other amino acids. This selective uptake suggests its potential utility in targeted drug delivery systems for cancer therapy .
  • Pharmacological Applications : The compound has shown promise in pharmacological applications due to its ability to influence protein synthesis pathways and metabolic processes associated with cancer progression .

Data Table: Summary of Biological Activities

Study FocusFindingsReference
Tumor ImagingHigh uptake in tumor cells; potential SPECT tracer
Amino Acid TransportSelective substrate for system L
Pharmacological EffectsModulates protein synthesis; influences metabolism

Q & A

Basic: How can Boc-2-iodo-L-phenylalanine be synthesized and purified for use in protein modification studies?

Methodological Answer:
The synthesis typically involves iodination of Boc-protected phenylalanine derivatives under controlled electrophilic substitution conditions. Use anhydrous solvents (e.g., DMF or THF) and iodine monochloride (ICl) as the iodinating agent. Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using 1H NMR^1 \text{H NMR} (e.g., aromatic proton shifts at ~7.3 ppm) and mass spectrometry .

Key Considerations:

  • Monitor reaction progress via TLC to avoid over-iodination.
  • Ensure anhydrous conditions to prevent hydrolysis of the Boc group.

Basic: What experimental protocols are recommended for studying the solubility of this compound in organic solvents?

Methodological Answer:
Use a gravimetric approach: dissolve known masses in solvents (e.g., DMSO, acetonitrile, or dichloromethane) at incremental temperatures (10–50°C). Centrifuge to separate undissolved material, then evaporate the solvent to calculate saturation solubility. Validate with UV-Vis spectroscopy (λ = 260–280 nm for aromatic absorption) .

Data Interpretation:

  • Solubility trends correlate with solvent polarity and hydrogen-bonding capacity.
  • Compare results with computational models (e.g., COSMO-RS) to predict solvent compatibility for downstream applications .

Advanced: How can researchers address contradictory data in enzyme inhibition studies involving this compound?

Methodological Answer:
Contradictions may arise from enantiomeric cross-reactivity or solvent interference:

Enantiomer Analysis : Use chiral HPLC (Chiralpak IA column) to verify enantiopurity .

Control Experiments : Test solvent effects by repeating assays in buffer systems without organic solvents.

Kinetic Profiling : Perform Michaelis-Menten analysis with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Case Study:
In molecularly imprinted polymer (MIP) studies, Boc-L-phenylalanine enantiomers showed unexpected cross-reactivity due to heterogeneous binding sites. Scatchard plots revealed non-linear binding, necessitating multi-site modeling .

Advanced: What strategies ensure reproducibility in peptide coupling reactions using this compound?

Methodological Answer:

  • Activation Method : Use HOBt/DIC coupling reagents to minimize racemization.
  • Temperature Control : Maintain 0–4°C during activation to preserve stereochemistry.
  • Monitoring : Track coupling efficiency via Kaiser test or MALDI-TOF MS for intermediate mass verification .

Pitfalls to Avoid:

  • Incomplete Boc deprotection (use TFA/DCM 1:1 v/v for 30 min).
  • Iodine lability under basic conditions—optimize pH to <8.0 during reactions .

Advanced: How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples in buffers (pH 2–12) at 25°C, 37°C, and 50°C. Analyze degradation products via LC-MS at 0, 24, 48, and 72 hours.
  • Kinetic Modeling : Calculate degradation rate constants (kk) using first-order kinetics. Identify hydrolytic cleavage points (e.g., Boc group or iodine substitution) via MS/MS fragmentation .

Critical Parameters:

  • UV exposure may accelerate iodine loss; use amber vials for light-sensitive studies.
  • Buffer ionic strength affects hydrolysis rates—maintain consistent ionic conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 13C NMR^{13}\text{C NMR} identifies iodine’s electron-withdrawing effects (C-2 carbon shift ~125 ppm).
  • FT-IR : Confirm Boc group presence via carbonyl stretch at ~1700 cm1^{-1}.
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ and iodine isotopic patterns (e.g., m/z 393.1 for C14H17INO4\text{C}_{14}\text{H}_{17}\text{INO}_4) .

Advanced: How can molecular dynamics simulations improve the design of this compound derivatives for enzyme binding studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with enzyme crystal structures (PDB ID) to predict binding affinities. Focus on halogen-bonding interactions between iodine and active-site residues.
  • Free Energy Perturbation (FEP) : Calculate binding energy differences for iodine vs. other substituents (e.g., Cl, Br). Validate with isothermal titration calorimetry (ITC) .

Validation Criteria:

  • RMSD <2.0 Å between simulated and crystallographic poses.
  • Correlate computed ΔG\Delta G with experimental KdK_d values .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile iodinated byproducts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.